molecular formula C28H53N3O8 B12957014 Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Cat. No.: B12957014
M. Wt: 559.7 g/mol
InChI Key: DJKQVANBCPOPFL-UHFFFAOYSA-N
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Description

Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate is a complex organic compound with the molecular formula C34H63N3O10 and a molecular weight of 673.88 g/mol . This compound is characterized by its multiple tert-butyl ester groups and azanediyl linkages, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate typically involves the reaction of tert-butyl bromoacetate with diethylenetriamine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the amine groups of diethylenetriamine attack the bromoacetate, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to achieve high yields and minimize impurities. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
  • Tetramethyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
  • Tetraethyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Uniqueness

Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate is unique due to its tert-butyl ester groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in applications requiring robust and stable intermediates .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKQVANBCPOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCNCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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